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Compound of Interest

Compound Name: Piragliatin

Cat. No.: B1677958

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Piragliatin, a potent and
selective glucokinase activator, intended for research and development purposes. The
following sections detail the chemical synthesis, including a highly efficient three-step
methodology, and relevant biological context.

Introduction

Piragliatin is a small molecule activator of glucokinase (GK), a key enzyme in glucose
metabolism.[1] By enhancing the activity of GK, Piragliatin promotes glucose uptake in the
liver and insulin secretion from pancreatic beta cells, making it a subject of significant interest in
the research of type 2 diabetes mellitus.[1][2] Early synthetic routes to Piragliatin were often
lengthy and low-yielding. However, recent advancements have led to a more streamlined and
efficient three-step synthesis, which is the focus of this protocol.[3]

Chemical Synthesis of Piragliatin

A notable and efficient method for synthesizing Piragliatin involves a three-step process
commencing with an alkylarylation of an olefin, followed by hydrolysis (acidification) and a final
amidation step.[3] This approach offers advantages in terms of readily available starting
materials, operational simplicity, and good overall yields.

Synthetic Scheme Overview
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Caption: Three-step synthesis of Piragliatin.

Experimental Protocols

Step 1: Synthesis of the Ester Intermediate (Alkylarylation)

This step involves the photocatalytic coupling of an aryl halide, an acrylate derivative, and
cyclopentanone.

e Reactants:

o Aryl Halide (e.g., 4-bromo-2-chloro-1-fluorobenzene)

[¢]

Acrylate (e.g., methyl acrylate)

[¢]

Cyclopentanone

o

Decatungstate photocatalyst

o

Nickel complex (e.g., (4,4'-di-tert-butyl-2,2'-bipyridine)dibromonickel)

[¢]

Inorganic base (e.g., potassium phosphate)

[¢]

Solvent (e.g., acetone)

e Procedure:
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o To a reaction vessel under an inert atmosphere, add the decatungstate catalyst, nickel
complex, aryl halide, cyclopentanone, acrylate, and inorganic base in the specified
solvent.

o Seal the vessel and irradiate with a light source (300-500 nm wavelength) at room
temperature for 18 hours.

o Upon completion, concentrate the reaction mixture.

o Purify the residue by flash column chromatography to yield the ester intermediate.
Step 2: Synthesis of the Carboxylic Acid Intermediate (Hydrolysis)
The ester intermediate is hydrolyzed to the corresponding carboxylic acid.
e Reactants:

o Ester Intermediate from Step 1

o Lithium hydroxide (LiOH)

o Tetrahydrofuran (THF)

o Water

o 1M Potassium bisulfate (KHSOa4) solution

o Ethyl acetate
e Procedure:

Dissolve the ester intermediate in a mixture of THF and water.

[¢]

[e]

Cool the solution to 0°C and add lithium hydroxide.

o

Allow the reaction to stir at room temperature for 18 hours.

[¢]

Cool the mixture to 0°C and acidify to pH 2 with 1M KHSOa solution.
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o Extract the aqueous layer with ethyl acetate.

o Dry the combined organic layers and concentrate under vacuum to obtain the carboxylic
acid intermediate.

Step 3: Synthesis of Piragliatin (Amidation)
The final step is the coupling of the carboxylic acid intermediate with 2-aminopyrazine.
e Reactants:

o Carboxylic Acid Intermediate from Step 2

o Oxalyl chloride

o N,N-Dimethylformamide (DMF) (catalytic amount)

o Dichloromethane (DCM)

o 2-Aminopyrazine

o Pyridine

o Tetrahydrofuran (THF)

e Procedure:

[e]

Dissolve the carboxylic acid intermediate in anhydrous DCM and cool to 0°C.

o

Add oxalyl chloride and a drop of DMF.

[¢]

Stir the reaction at room temperature for 30 minutes.

[¢]

In a separate flask, prepare a solution of 2-aminopyrazine and pyridine in anhydrous THF.

[e]

Add the solution of 2-aminopyrazine and pyridine to the activated acid chloride solution.

o

Allow the reaction to stir at room temperature for 24 hours.
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o Concentrate the reaction mixture and purify by column chromatography to yield

Piragliatin.

: _

Starting

Step Product . Key Reagents Yield (%)
Material
2-(3-chloro-4-
4-bromo-2-
fluorophenyl)-3-
chloro-1-
(3- Decatungstate,
1 fluorobenzene, ) 48
oxocyclopentyl)p Ni complex
T ) methyl acrylate,
ropionic acid
cyclopentanone
methyl ester
2-(3-chloro-4-
2-(3-chloro-4- L
(methylsulfonyl)p Not explicitly
(methylsulfonyl)p )
henyl)-3- ] stated, but is a
2 henyl)-3- LiOH ) o
cyclopentylpropa high-yielding
cyclopentylpropa ] ) )
) ) noic acid methyl hydrolysis
noic acid
ester
Piragliatin (2-(3-
chloro-4- 2-(3-chloro-4-
(methylsulfonyl)p  (methylsulfonyl)p ]
Oxalyl chloride,
3 henyl)-3- henyl)-3- i ] 52
2-aminopyrazine
cyclopentyl-N- cyclopentylpropa
(pyrazin-2- noic acid

yl)propanamide)

Note: The yield for Step 2 is typically high for this type of hydrolysis. The overall yield for the

three-step process is considered good.

Spectroscopic Data for Piragliatin
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Type Data

5 9.52 (s, 1H), 8.35 (d, J=2.5Hz, 1H), 8.21 (dd,
J=2.6, 1.6Hz, 1H), 8.15-8.07 (m, 2H), 7.62 (d,
J=1.7Hz, 1H), 7.49 (dd, J=8.2, 1.7Hz, 1H), 3.67

1H NMR (600 MHz, CDCls) (t, J=7.5Hz, 1H), 3.27 (s, 3H), 2.27-2.18 (m,
1H), 1.93-1.86 (m, 1H), 1.83-1.73 (m, 2H), 1.70-
1.66 (m, 1H), 1.65-1.58 (m, 2H), 1.55-1.45 (m,
2H)

0 173.5, 147.8, 147.0, 142.1, 140.8, 137.2,
13C NMR (151 MHz, CDCls) 137.1,133.2, 131.4, 131.4, 127.2, 53.0, 42.9,
40.2, 37.8, 32.9, 32.5, 25.2

Note: The spectroscopic data is consistent with the structure of Piragliatin as reported in
patent CN114539168A.

Mechanism of Action: Glucokinase Activation

Piragliatin functions by activating glucokinase (GK), which plays a crucial role in glucose
homeostasis. In pancreatic -cells, GK acts as a glucose sensor, and its activation leads to
increased insulin secretion in response to rising blood glucose levels. In the liver, GK activation
promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen
synthesis and reduced hepatic glucose output.
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Caption: Piragliatin's mechanism of action.

Experimental Workflow: Piragliatin Synthesis

The following diagram outlines the logical flow of the experimental work for the synthesis of

Piragliatin.
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Caption: Experimental workflow for Piragliatin synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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